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Compound of Interest

Compound Name: Tripartin

Cat. No.: B13440024 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of Tripartin, a dichlorinated

indanone natural product. The information presented is compiled from published synthetic

routes and is intended to serve as a comprehensive resource for researchers in organic

synthesis, medicinal chemistry, and drug development.

Introduction
Tripartin is a natural product isolated from Streptomyces species associated with the dung

beetle Copris tripartitus. It possesses a unique dichlorinated indanone scaffold and was initially

identified as a specific inhibitor of the histone H3 lysine 9 (H3K9) demethylase KDM4.[1]

Subsequent studies have suggested that its precise cellular mode of action may be more

complex.[2] The intriguing chemical structure and biological activity of Tripartin have made it a

compelling target for total synthesis. This document outlines two distinct synthetic approaches

to Tripartin and its dimethylated precursor.

Synthetic Strategies and Key Data
Two primary synthetic routes to Tripartin and its precursor have been reported. The first,

developed by Dethe and Boda, focuses on the efficient synthesis of dimethyl tripartin.[1][3]

The second, by Guillade and colleagues, achieves the total synthesis of Tripartin itself.[2]
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This approach utilizes commercially available 3,5-dimethoxy benzaldehyde as the starting

material and proceeds through a six-step linear sequence.[1][3] A key transformation in this

synthesis is the ClTi(OiPr)3-mediated dichloromethine insertion.[1]

Table 1: Summary of the Synthesis of Dimethyl Tripartin
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Overall Yield 21

Total Synthesis of Tripartin (Guillade et al.)
This synthesis commences with 3,5-dimethoxyphenylacrylic acid and involves a multi-step

sequence to construct the final natural product.[2]

(Detailed quantitative data for each step of the Guillade synthesis was not available in the

public domain search results.)

Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of dimethyl

tripartin as reported by Dethe and Boda.[1][3]

Step 1: Methyl 3-(3,5-dimethoxyphenyl)acrylate

To a stirred suspension of NaH (60% dispersion in mineral oil, 1.2 equiv.) in dry THF at 0 °C

under a nitrogen atmosphere, triethyl phosphonoacetate (1.1 equiv.) is added dropwise. The

reaction mixture is stirred at 0 °C for 30 minutes, followed by the addition of a solution of 3,5-

dimethoxy benzaldehyde (1.0 equiv.) in dry THF. The reaction is allowed to warm to room

temperature and stirred for 12 hours. Upon completion, the reaction is quenched with saturated

aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are

washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel to afford the title

compound.

Step 4: 5,7-Dimethoxy-1-indanone

To a solution of 3-(3,5-dimethoxyphenyl)propanoic acid (1.0 equiv.) in dry CH2Cl2 at 0 °C,

oxalyl chloride (2.0 equiv.) is added dropwise, followed by a catalytic amount of DMF. The

reaction mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl

chloride are removed under reduced pressure. The resulting crude acid chloride is dissolved in

dry CH2Cl2 and added dropwise to a suspension of AlCl3 (1.2 equiv.) in dry CH2Cl2 at 0 °C.

The reaction mixture is stirred at room temperature for 3 hours and then poured into ice-water.

The aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with
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saturated aqueous NaHCO3 solution and brine, dried over anhydrous Na2SO4, and

concentrated. The crude product is purified by column chromatography.

Step 6: Dimethyl tripartin

To a solution of chloroform (4.0 equiv.) in dry THF at -78 °C under a nitrogen atmosphere, n-

BuLi (1.6 M in hexanes, 3.8 equiv.) is added dropwise, and the mixture is stirred for 30 minutes.

A solution of ClTi(OiPr)3 (3.5 equiv.) in dry THF is then added, and the mixture is stirred for

another 30 minutes. A solution of 5,7-dimethoxy-3,4-dihydro-2H-spiro[naphthalene-1,2'-[4]

[5]dithiane] (1.0 equiv.) in dry THF is added dropwise. The reaction mixture is stirred at -78 °C

for 2 hours and then allowed to warm to room temperature over 6 hours. The reaction is

quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The

combined organic layers are washed with brine, dried over anhydrous Na2SO4, and

concentrated. The residue is purified by column chromatography to yield dimethyl tripartin.

Visualizations
Synthetic Workflow of Dimethyl Tripartin
The following diagram illustrates the synthetic pathway for dimethyl tripartin, highlighting the

starting material, key intermediates, and the final product.

3,5-Dimethoxy
benzaldehyde Methyl 3-(3,5-dimethoxyphenyl)acrylate

Step 1
(95%) Methyl 3-(3,5-dimethoxyphenyl)propanoate

Step 2
(98%) 3-(3,5-Dimethoxyphenyl)propanoic acid

Step 3
(96%) 5,7-Dimethoxy-1-indanone

Step 4
(85%) Spiro-dithiane intermediate

Step 5
(92%) Dimethyl tripartin

Step 6
(58%)

Click to download full resolution via product page

Caption: Synthetic route to dimethyl tripartin from 3,5-dimethoxy benzaldehyde.

Conclusion
The total synthesis of Tripartin and its analogues has been successfully achieved through

multiple synthetic strategies. The detailed protocols and data presented herein provide a

valuable resource for chemists engaged in natural product synthesis and the development of

novel therapeutic agents. Further research into the biological mechanism of Tripartin will be

crucial for understanding its full potential in drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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